molecular formula C18H18N4O4S B14940066 methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B14940066
M. Wt: 386.4 g/mol
InChI Key: AXDFGDFAEQXFLF-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and a carboxylate ester at position 3. The amino group at position 2 is linked to a butanoyl chain terminating in a 4-oxoquinazolin-3(4H)-yl moiety. The thiazole-carboxylate structure is critical for solubility and binding interactions, while the butanoyl spacer modulates conformational flexibility .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-methyl-2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-11-15(17(25)26-2)27-18(20-11)21-14(23)8-5-9-22-10-19-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,20,21,23)

InChI Key

AXDFGDFAEQXFLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone structure.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of quinazolinone derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Heterocyclic Moieties
Target compound 1,3-thiazole Methyl (C4), carboxylate (C5), 4-oxoquinazolin-3(4H)-yl-linked butanoyl (C2) Thiazole, quinazolinone
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate 1,3-thiazole Ethyl ester (C5), tetrazole-sulfanyl butanoyl (C2) Thiazole, tetrazole
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-thiazole hybrid Methylamino-thiazole (C4), hydroxyphenylamino (C2), carbonitrile (C5) Thiazole, pyrimidine
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides Thiadiazole-quinoxaline Benzamide (C2), 3-hydroxyquinoxaline (C5) Thiadiazole, quinoxaline

Key Observations :

  • Heterocyclic Diversity: The target compound’s quinazolinone group differentiates it from tetrazole () or quinoxaline-containing analogs (). These moieties influence electron distribution and hydrogen-bonding capacity.
  • Ester vs. Carbonitrile : The methyl carboxylate in the target compound may enhance solubility compared to the pyrimidine-linked carbonitrile in .

Physicochemical Properties

Critical properties such as molecular weight (MW), solubility, and critical micelle concentration (CMC) were inferred from analogous compounds:

Compound MW (g/mol) Solubility (CMC, mM) Method of Determination
Target compound ~432* Not reported N/A
BAC-C12 (quaternary ammonium analog) 335.4 0.4–8.3 Spectrofluorometry, tensiometry
Ethyl tetrazole-thiazole derivative 432.52 Not reported N/A

*Estimated based on molecular formula (C₁₈H₂₀N₆O₃S₂).

Analysis :

  • The target compound’s higher MW compared to BAC-C12 suggests lower solubility, but the carboxylate group may mitigate this via ionization. CMC data for quaternary ammonium compounds () highlight the role of alkyl chains in aggregation, which is less relevant here but underscores the need for experimental solubility studies.

Insights :

  • The target compound likely requires amide coupling under anhydrous conditions, similar to . Lower yields in and suggest challenges in multi-step heterocyclic syntheses.

Comparative Efficacy :

  • The target compound’s quinazolinone may offer broader kinase inhibition compared to thiadiazole-benzamides (), but direct comparisons require experimental validation.

Biological Activity

Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1401606-24-3) is a compound that combines a thiazole moiety with a quinazoline derivative, which suggests potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O4SC_{18}H_{18}N_{4}O_{4}S, with a molecular weight of 386.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

The quinazoline moiety is often associated with anticancer activity due to its ability to inhibit various kinases involved in cancer cell proliferation. A study highlighted that quinazoline derivatives can effectively inhibit cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . Though direct studies on this specific compound are sparse, the presence of both thiazole and quinazoline suggests it may possess anticancer properties worth exploring.

Acetylcholinesterase Inhibition

Compounds that incorporate thiazoles have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a related study showed that thiazole derivatives exhibited promising acetylcholinesterase inhibitory activity . This suggests that this compound could be evaluated for similar neuroprotective effects.

Case Studies and Research Findings

Study Findings
Study on Thiazole Derivatives Identified compounds with MIC of 0.06 µg/ml against M. tuberculosis; suggests potential for similar activity in related compounds.
Quinazoline Anticancer Research Demonstrated effectiveness against various cancer cell lines; indicates potential for methyl 4-methyl derivative in cancer therapy.
Acetylcholinesterase Inhibition Highlighted thiazole's role in inhibiting acetylcholinesterase; relevant for neurodegenerative disease treatment strategies.

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